Ethanethiol, 2-(methylamino)-, hydrochloride
Description
Ethanethiol, 2-(methylamino)-, hydrochloride, also known as 2-(Dimethylamino)ethanethiol hydrochloride, is a chemical compound with the molecular formula C4H11NS · HCl . It is primarily used in laboratory settings and for the synthesis of other substances .
Synthesis Analysis
The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . The reaction is controlled at a temperature of 5-15°C under an ice water bath condition. After the reaction, absolute ethyl alcohol is added for a reflux reaction for 1 hour. The product is then filtered and dried to obtain the finished product .Molecular Structure Analysis
The molecular structure of Ethanethiol, 2-(methylamino)-, hydrochloride is represented by the InChI stringInChI=1S/C3H9NS/c1-4-2-3-5/h4-5H,2-3H2,1H3
. The Canonical SMILES string is CNCCS
. The molecular weight is 91.18 g/mol . Physical And Chemical Properties Analysis
Ethanethiol, 2-(methylamino)-, hydrochloride has a molecular weight of 91.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 91.04557046 g/mol . The Topological Polar Surface Area is 13 Ų . The Heavy Atom Count is 5 .Scientific Research Applications
Odorless Deprotection of Aromatic Methyl Ethers
Ethanethiol, particularly in the form of 2-(diethylamino)ethanethiol, is used in the deprotection of aromatic methyl ethers. This compound is advantageous due to its ability to be easily extracted into the aqueous phase, allowing for an essentially odorless workup. This method is effective on a wide variety of substrates, yielding corresponding phenols in good to excellent yields (Magano et al., 2006).
Catalysis in Tungsten(VI) Complexes
Ethanethiol derivatives are involved in the formation of tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands. These complexes are significant in their ability to catalyze ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).
Surface-Enhanced Resonance Raman Scattering Spectroscopy
Ethanethiol films, specifically Ag colloid–ethanethiol films, are utilized as spacer-modified substrates in surface-enhanced resonance Raman scattering (SERRS) spectroscopy. This technique is particularly useful for analyzing hydrophobic, water-insoluble chromophoric molecules, such as free-base tetraphenylporphine and β-carotene (Michl et al., 1999).
Synthesis of Pharmaceutical Compounds
Ethanethiol derivatives are key in the synthesis of various pharmaceutical compounds, exemplified by the synthesis of 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride, a complex multi-step process that demonstrates the reagent's versatility (Standridge & Swigor, 1991).
Removal of Pesticides from Water
Ethanethiol-cellulose beads are developed for the decontamination of waters containing pesticide residue, such as metolachlor. These biodegradable beads utilize the reaction between ethanethiol and chloroacetamido group of metolachlor, demonstrating significant potential in environmental applications (Willems et al., 1996).
Air Pollution Control
Ethanethiol is also involved in methods to control air pollution, particularly concerning the elimination of landfill gases. A study focused on the absorption and electrochemical oxidation of ethanethiol highlights a promising method to remove thiol compounds from municipal waste landfill gases (Gong et al., 2017).
properties
IUPAC Name |
2-(methylamino)ethanethiol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS.ClH/c1-4-2-3-5;/h4-5H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDEYQSJVMWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187420 | |
Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanethiol, 2-(methylamino)-, hydrochloride | |
CAS RN |
33744-33-1 | |
Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33744-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033744331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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